molecular formula C12H17BrO2 B1601844 1-Bromo-4-(1,1-diethoxyethyl)benzene CAS No. 61390-40-7

1-Bromo-4-(1,1-diethoxyethyl)benzene

Cat. No. B1601844
CAS RN: 61390-40-7
M. Wt: 273.17 g/mol
InChI Key: KFGZPBKZYURLEW-UHFFFAOYSA-N
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Description

“1-Bromo-4-(1,1-diethoxyethyl)benzene” is a chemical compound with the molecular formula C12H17BrO2 . It is also known by other names such as “4-Bromoacetophenone diethyl acetal” and "4-bromoacetophenone diethylketal" .


Molecular Structure Analysis

The molecular structure of “1-Bromo-4-(1,1-diethoxyethyl)benzene” consists of a benzene ring substituted with a bromine atom and a 1,1-diethoxyethyl group . The exact 3D structure can be viewed using specific software .

Scientific Research Applications

  • Organic Synthesis and Medicinal Chemistry

    • Results : Successful synthesis leads to novel drug candidates or intermediates for further investigation .
  • Fluorinated Compounds for Materials Science

    • Results : Enhanced materials suitable for applications such as coatings, membranes, or electronic devices .
  • Fluorine-Containing Reagents in Organic Transformations

    • Results : Access to fluorinated compounds with altered reactivity or properties, useful in drug development or agrochemicals .
  • Fluorinated Building Blocks for Agrochemicals

    • Results : Development of effective crop protection agents with improved selectivity and reduced environmental impact .
  • Fluorinated Ligands in Coordination Chemistry

    • Results : Enhanced catalysts for various reactions, such as cross-coupling or asymmetric synthesis .
  • Fluorinated Compounds in Imaging Agents

    • Results : Improved PET imaging agents for diagnosing diseases or studying metabolic pathways .

properties

IUPAC Name

1-bromo-4-(1,1-diethoxyethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO2/c1-4-14-12(3,15-5-2)10-6-8-11(13)9-7-10/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGZPBKZYURLEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)(C1=CC=C(C=C1)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00571462
Record name 1-Bromo-4-(1,1-diethoxyethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(1,1-diethoxyethyl)benzene

CAS RN

61390-40-7
Record name 1-Bromo-4-(1,1-diethoxyethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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